2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine
Description
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)oxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-8(4-2-5-12-9)17-10-7(14(15)16)3-1-6-13-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCYWUKMLLWUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(N=CC=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379182 | |
| Record name | 2-[(2-chloro-3-pyridyl)oxy]-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-50-9 | |
| Record name | 2-Chloro-3-[(3-nitro-2-pyridinyl)oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-chloro-3-pyridyl)oxy]-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nitration of Pyridine Scaffolds
Nitration of halogenated pyridines requires careful control to avoid over-nitration or ring degradation. The patent details a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 25–30°C, achieving regioselective nitration at the 3-position of 4-chloro-2-aminopyridine. This method yields 4-chloro-2-amino-3-nitropyridine with 85–90% purity, though residual dipyridine impurities (<2%) necessitate recrystallization.
Nitration via In Situ Diazotization
An alternative approach involves diazotization of 2-amino-4-chloropyridine followed by hydrolysis. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium intermediate, which upon heating to 60–80°C hydrolyzes to 4-chloro-3-nitropyridin-2-ol. This two-step process achieves a 60% isolated yield but requires stringent temperature control to minimize by-products.
Chlorination and Etherification Pathways
Phosphorous Oxychloride (POCl₃)-Mediated Chlorination
Chlorination of hydroxyl groups is critical for introducing the 2-chloro substituent. The patent describes reacting 4-chloro-3-nitropyridin-2-ol with POCl₃ in the presence of diisopropylethylamine (DIPEA) at 90–100°C. This generates 2,4-dichloro-3-nitropyridine (Formula VII) with 57.5% yield, though residual phosphorylated by-products require aqueous workup.
Nucleophilic Aromatic Substitution (SNAr)
The ether linkage in the target compound is installed via SNAr between 2-chloro-3-nitropyridine and 3-hydroxypyridine. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while cesium carbonate (Cs₂CO₃) or sodium acetate (NaOAc) facilitates deprotonation of the hydroxyl group. For example, reacting 2,4-dichloro-3-nitropyridine with sodium acetate in DMF at 120–125°C selectively substitutes the para-chloro group, yielding 2-chloro-3-nitropyridin-4-ol.
Coupling Strategies for Ether Formation
Ullmann-Type Coupling
Copper-catalyzed coupling between 2-chloro-3-nitropyridine and 3-hydroxypyridine offers a scalable route. However, the patent highlights challenges with copper oxide residues, which are mitigated via extraction with ethyl acetate and activated carbon filtration.
Industrial-Scale Optimization and Challenges
Solvent and Reagent Selection
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DMF vs. Acetonitrile : DMF enhances SNAr reactivity but poses challenges in removal due to high boiling point (153°C). Acetonitrile offers easier distillation but lower yields (45% vs. 60% in DMF).
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Base Selection : Cs₂CO₃ provides superior deprotonation but is cost-prohibitive. NaOAc offers a budget-friendly alternative with comparable yields (50–55%).
Impurity Profiling and Mitigation
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Dipyridine By-Products : Formed during amidation or nitration steps, these are minimized by maintaining reaction temperatures below 100°C and using excess nitrating agents.
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Residual Solvents : Dichloromethane (DCM) and DMF are removed via vacuum distillation followed by toluene crystallization, reducing solvent content to <500 ppm.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyridines: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine has been investigated for its potential as a pharmaceutical agent. Studies have shown that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Research indicates that compounds with similar structures demonstrate efficacy against various bacterial strains.
- Antiviral Activity : Some derivatives are being explored for their ability to inhibit viral replication processes.
Case Study : A study published in Molecules highlighted the synthesis of pyridine derivatives, including this compound, which were evaluated for their inhibitory activity on specific kinases involved in cancer pathways. The findings suggest that these compounds could serve as lead candidates for further drug development .
Agrochemical Applications
The compound is also relevant in the agrochemical industry, particularly in the development of crop protection agents. Its structural analogs are utilized to create pesticides that effectively combat agricultural pests.
- Field Use : Trifluoromethylpyridines, including derivatives of this compound, have been employed in formulations designed to protect crops from various pests.
Data Table: Agrochemical Applications
| Compound Name | Application Type | Efficacy |
|---|---|---|
| Fluazifop-butyl | Herbicide | Effective against grasses |
| This compound | Insecticide | Potential candidate |
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful for:
- Synthesis of Biaryls : The compound can participate in cross-coupling reactions to form biaryl compounds, which are prevalent in medicinal chemistry.
Methodology : The synthesis often involves the use of palladium catalysts and can yield high-purity products suitable for further biological evaluation .
Data Table: Synthesis Methods
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd(II)-NHC catalysts | Up to 90% |
| Nucleophilic Substitution | Mild conditions | Varies |
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine
- CAS Number : 175135-50-9
- Molecular Formula : C₁₀H₆ClN₃O₃
- Molecular Weight : 251.63 g/mol .
Structural Features: The compound consists of two pyridine rings: one substituted with a nitro group (-NO₂) at position 3 and the other with a chlorine atom at position 2. These rings are connected via an ether linkage (C-O-C), creating a planar yet sterically hindered structure. The nitro group contributes strong electron-withdrawing effects, while the chlorine atom influences both electronic and steric properties .
For example, 2-(2-bromophenoxy)-3-nitropyridine (3e) is prepared by reacting 2-bromophenol with 2-chloro-3-nitropyridine under microwave-assisted conditions, achieving a 94% yield .
Comparison with Structural Analogs
Halogen-Substituted Phenoxy/Nitropyridine Derivatives
Key Observations :
- Halogen Effects : Bromine and iodine increase molecular weight and polarizability, enhancing halogen bonding interactions in biological systems . Fluorine improves metabolic stability and membrane permeability due to its small size and electronegativity .
- Nitro Group Positioning : The nitro group at position 3 on the pyridine ring stabilizes the structure via resonance but reduces solubility in polar solvents .
Amino and Hydrazone Derivatives
Key Observations :
- Amino Groups: Introduction of allyl-benzylamino groups (e.g., compound 180) increases flexibility but reduces crystallinity compared to rigid ether-linked analogs .
- Hydrazone Derivatives : Hydrazone-containing compounds (e.g., 2m) exhibit broad-spectrum biological activity, attributed to the C=N linkage’s ability to chelate metal ions .
Crystallographic and Spectroscopic Comparisons
- Crystal Structures: 2-(Benzhydryloxy)-3-nitropyridine exhibits dihedral angles of 73.8°–77.2° between aromatic rings, indicating moderate planarity disruption . 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine shows intramolecular hydrogen bonding between nitro and fluorine atoms, stabilizing its conformation .
- Spectroscopic Data: ¹H-NMR: For 2-(2-bromophenoxy)-3-nitropyridine (3e), aromatic protons resonate at δ 8.44–7.19 ppm, consistent with electron-withdrawing effects of NO₂ and Br . IR: Hydrazone derivatives (e.g., 2m) show N-H stretches at ~3200 cm⁻¹ and C=N stretches at ~1600 cm⁻¹ .
Biological Activity
2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a nitro group and a chloro group, which are critical for its reactivity and biological activity. The presence of the nitro group enhances the electrophilicity of the molecule, facilitating various chemical reactions that can lead to biologically active derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or altering their conformation.
- Nucleophilic Substitution : The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives with enhanced or altered biological properties .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that pyridine derivatives, including this compound, possess significant antimicrobial properties against various pathogens. For instance, it has been noted to exhibit activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some gram-negative bacteria .
Antiviral Activity
Recent investigations have highlighted the potential antiviral properties of pyridine compounds. While specific data on this compound is limited, related compounds have demonstrated efficacy against viruses, suggesting that this compound may also possess similar activities .
Case Studies and Research Findings
- Synthesis and Reactivity : A study reported on the synthesis of various nitropyridine derivatives through nucleophilic functionalization. The results indicated that modifications to the nitro group significantly influenced the reactivity and biological activity of the resulting compounds .
- Biological Evaluation : In a comparative study, several nitropyridine derivatives were evaluated for their antimicrobial efficacy. It was found that introducing different substituents on the pyridine ring could enhance activity against specific bacterial strains .
- Photophysical Properties : Research into the photophysical properties of related compounds revealed that structural modifications could affect their fluorescence characteristics, which may have implications for their use in biological imaging or as fluorescent probes in biochemical assays .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine, and what factors influence reaction yields?
The compound is synthesized via nucleophilic aromatic substitution between 2-chloro-3-nitropyridine and substituted phenols under basic conditions. Microwave-assisted methods achieve yields up to 94% by optimizing reaction time, temperature, and stoichiometry. Key factors include the base (e.g., NaOH), solvent (e.g., dichloromethane), and molar ratios. For example, reacting 2-bromophenol with 2-chloro-3-nitropyridine (1:1 ratio) under microwave irradiation yielded 94% product .
Q. What safety precautions are critical when handling this compound in laboratory settings?
While specific GHS data are limited, standard precautions include using PPE (gloves, goggles), ensuring ventilation, and avoiding skin/eye contact. Immediate rinsing with water is required for exposure. Store in sealed containers in dry, ventilated areas to prevent degradation .
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
1H-NMR (400 MHz, CDCl₃) confirms aromatic proton environments (e.g., δ 8.44 ppm, J = 1.60–7.80 Hz). Single-crystal X-ray diffraction resolves bond lengths (e.g., C–C = 0.004 Å) and angles, as demonstrated for analogs like 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine (R factor = 0.062) .
Q. What common impurities arise during synthesis, and how are they characterized?
Byproducts include di-substituted derivatives or unreacted precursors. LC-MS and HPLC-UV identify impurities, while column chromatography (silica gel, ethyl acetate/hexane) purifies the product. Residual 2-chloro-3-nitropyridine can be monitored via retention time matching .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predicts electronic structures. Gradient corrections (e.g., Colle-Salvetti correlation-energy formula) improve agreement with experimental data, enabling analysis of charge distribution and reactive sites .
Q. What strategies address discrepancies in reported reactivity data across different solvents?
Systematic solvent screening (polar aprotic vs. protic) combined with kinetic studies resolves contradictions. Solvent dielectric constant and hydrogen-bonding capacity influence nucleophilic substitution rates. Comparative HPLC/GC-MS under varied conditions identifies solvent-specific byproducts .
Q. Are there documented biological activities for this compound or its structural analogs?
While direct data are limited, 2-phenoxypyridines exhibit P2Y1 receptor antagonism , suggesting pharmacological potential. Analogs with nitro groups are explored as tubulin inhibitors in patents, indicating anticancer applications. Further in vitro assays (e.g., receptor binding) are needed .
Q. How can reaction conditions enhance regioselectivity in derivative synthesis?
Regioselectivity is controlled by electron-withdrawing groups (e.g., nitro) and reaction media. Solvent polarity, temperature modulation, and catalysts (e.g., CuI) improve selectivity in analogous heterocyclic systems .
Q. What impact do substituent variations on pyridine rings have on stability?
Substituents altering electron density (e.g., chloro, nitro) affect thermal/hydrolytic stability. Computational studies predict electron-deficient rings resist nucleophilic attack but may reduce under acidic conditions. TGA and accelerated aging tests assess stability .
Q. What role does the nitro group play in electronic properties and applications?
The nitro group withdraws electron density, enhancing electrophilicity for derivatization. In materials science, nitroaromatics form charge-transfer complexes (e.g., semiconductors). IR spectroscopy (asymmetric NO₂ stretch ~1520 cm⁻¹) confirms electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
